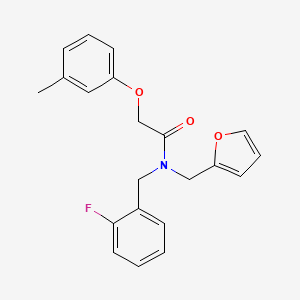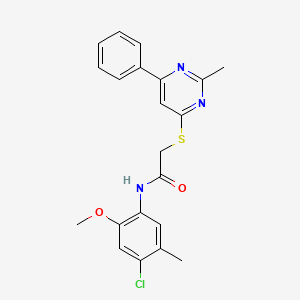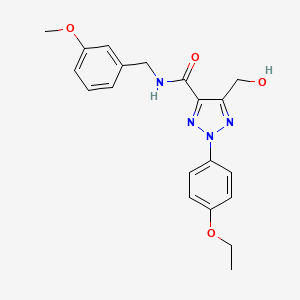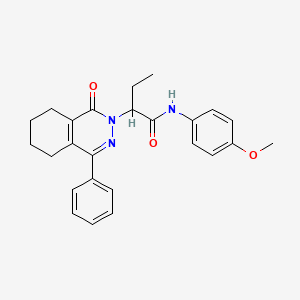
N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a combination of fluorophenyl, furan, and methylphenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorobenzylamine, furan-2-carbaldehyde, and 3-methylphenol. These intermediates are then subjected to condensation reactions, followed by acylation to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or drug candidate.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide
- N-[(2-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide
- N-[(2-Methylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide
Uniqueness
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H20FNO3 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H20FNO3/c1-16-6-4-8-18(12-16)26-15-21(24)23(14-19-9-5-11-25-19)13-17-7-2-3-10-20(17)22/h2-12H,13-15H2,1H3 |
Clé InChI |
FJVSAXBIJRLHTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide](/img/structure/B11371661.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B11371667.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide](/img/structure/B11371677.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11371691.png)
![N-(3-bromophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11371696.png)

![N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B11371705.png)


![N-(4-bromo-2-methylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11371721.png)
![N-[(5-bromofuran-2-yl)methyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11371747.png)
![2-methyl-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B11371752.png)
